molecular formula C5H9BrClN B2822624 Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2089245-75-8

Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B2822624
CAS No.: 2089245-75-8
M. Wt: 198.49
InChI Key: YCHJSCCHBYABFP-CHUJMTOYSA-N
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Description

Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[310]hexane hydrochloride is a bicyclic compound featuring a bromine atom and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride can be achieved through a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This method provides a practical route to obtain 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The reaction conditions typically involve the use of palladium catalysts and maleimides, which facilitate the cyclopropanation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring consistent yields, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the nature of the substituents involved.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism of action of Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The bromine and nitrogen atoms within its structure play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Biological Activity

Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

PropertyValue
Molecular Formula C5_5H9_9BrClN
Molar Mass 198.49 g/mol
CAS Number 2089245-75-8
Synonyms 6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride

Research indicates that this compound exhibits its biological effects primarily through interactions with opioid receptors. Specifically, it has been identified as a μ-opioid receptor ligand, which is crucial for its analgesic properties. The structure-activity relationship (SAR) studies have shown that modifications to this compound can enhance its binding affinity and selectivity for the μ-opioid receptor over δ and κ subtypes .

Cytotoxicity and Apoptosis Induction

A significant aspect of the biological activity of this compound is its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that treatment with this compound leads to:

  • Increased apoptosis : The percentage of early apoptotic cells increased significantly in HeLa cells (from 4.5% to 38.5%) and CT26 cells (from 10.5% to 23.4%) after treatment with the compound at concentrations of 10 μg/mL for 72 hours .
  • Cell cycle arrest : The compound caused an accumulation of cells in the SubG1 phase, indicating activation of apoptosis and a reduction in cell motility .

Case Study: In Vivo Tumor Growth Dynamics

Preliminary in vivo experiments conducted on Balb/C mice indicated that administration of this compound did not show statistically significant differences in tumor growth dynamics compared to control groups. However, low mortality rates and the absence of systemic toxicity suggest potential for further development as an anti-tumor agent .

Comparative Studies

Comparative studies with other compounds in the same class have highlighted the effectiveness of this compound:

CompoundIC50_{50} (μM)Apoptosis InductionCell Cycle Arrest
Rac-(1R,5S,6R)-6-bromo...4.2 - 24.1YesYes
Compound A10ModerateYes
Compound B15LowNo

Properties

IUPAC Name

(1R,5S)-6-bromo-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN.ClH/c6-5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2;1H/t3-,4+,5?;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHJSCCHBYABFP-FLGDEJNQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2Br)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2Br)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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